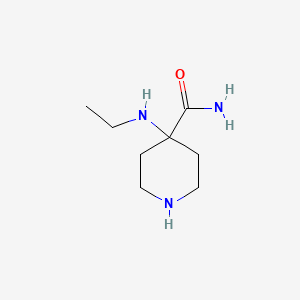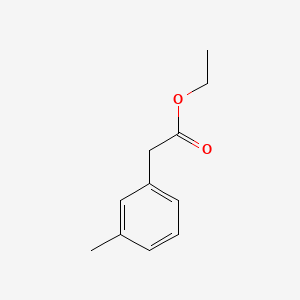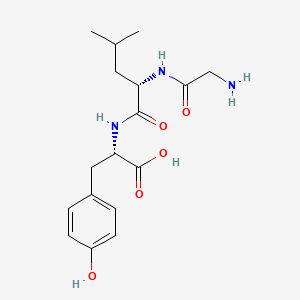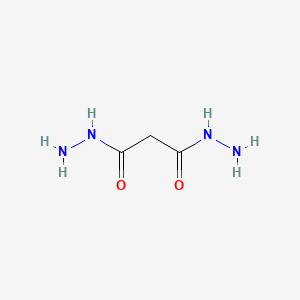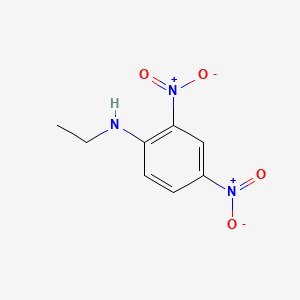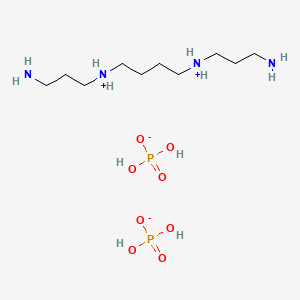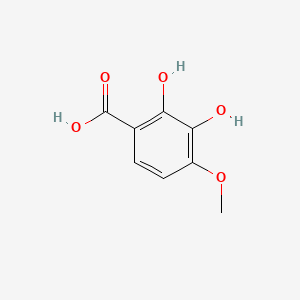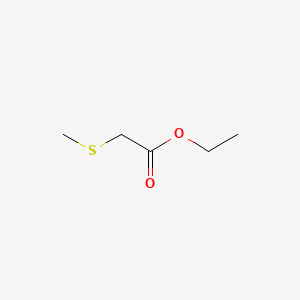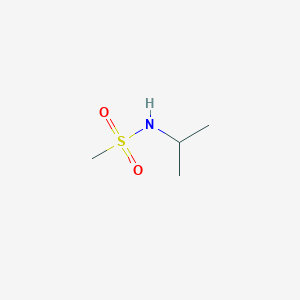
N-isopropylmethanesulfonamide
Descripción general
Descripción
N-isopropylmethanesulfonamide (N-IPMS) is a widely used organic compound, which is used in a variety of scientific research applications. It is an anionic surfactant, which has a wide range of properties, such as solubilizing, emulsifying, and stabilizing. It is also used in the synthesis of various compounds, as well as in the production of pharmaceuticals, cosmetics, and other products. N-IPMS has been studied extensively in the scientific community, and its various applications and effects are well-documented.
Aplicaciones Científicas De Investigación
Synthesis of Isoindolinones
N-acylsulfonamides, such as N-isopropylmethanesulfonamide, are used in a tandem C-H olefination/annulation sequence to synthesize a variety of isoindolinones. This transformation is compatible with both aliphatic and conjugated alkenes, employing molecular oxygen as an eco-friendly oxidant (Zhu & Falck, 2011).
Inhibition of Carbonic Anhydrase Isoenzymes
Sulfonamide derivatives, including those related to N-isopropylmethanesulfonamide, are studied for their inhibitory effects on human carbonic anhydrase isozymes hCA I and hCA II. Specific sulfonamide derivatives have shown potent inhibitory effects against these isozymes, indicating potential medicinal applications (Akbaba et al., 2014).
Chemoselective Deprotection of Sulfonamides
In the context of synthetic chemistry, chemoselective acidic hydrolysis of sulfonamides, including N-acylsulfonamides, provides an efficient deprotection method for various N-arylsulfonamides. This process is selective and demonstrates the ability to discriminate among different sulfonamides, which is valuable in complex chemical syntheses (Javorskis & Orentas, 2017).
Functional and Structural Analyses in Biochemistry
N-acylsulfonamides are utilized as molecular probes in biochemistry for studying and controlling enzyme functions. They form more hydrogen bonds with active site residues thanphosphoryl groups in analogous complexes, suggesting their potential as antagonists of nucleic acid-binding proteins. This application is significant in understanding enzyme mechanisms and designing inhibitors (Thiyagarajan et al., 2011).
Bioconjugation in Biochemistry
N-(3-Azidopropyl)vinylsulfonamide, a derivative related to N-isopropylmethanesulfonamide, has been developed as a bifunctional bioconjugation reagent. It facilitates the cross-linking of biomolecules like DNA and proteins through copper(I)-catalyzed azide-alkyne cycloaddition and thiol Michael addition reactions. This is essential for bioconjugation studies in molecular biology and biochemistry (Daďová et al., 2015).
Biological Cell Detachment Applications
Poly(N-isopropyl acrylamide) (pNIPAM), a polymer related to N-isopropylmethanesulfonamide, has been widely used for nondestructive release of biological cells and proteins from substrates. This application is pivotal in bioengineering for the study of the extracellular matrix, cell sheet engineering, tissue transplantation, and other cell manipulation techniques (Cooperstein & Canavan, 2010).
Propiedades
IUPAC Name |
N-propan-2-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S/c1-4(2)5-8(3,6)7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGXVIXKIPFBJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70310244 | |
| Record name | N-isopropylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropylmethanesulfonamide | |
CAS RN |
23705-43-3 | |
| Record name | NSC223060 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223060 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-isopropylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(propan-2-yl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





